Hydroperoxide, 4-(1-methylethyl)phenyl

Catalog No.
S15309735
CAS No.
21204-44-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroperoxide, 4-(1-methylethyl)phenyl

CAS Number

21204-44-4

Product Name

Hydroperoxide, 4-(1-methylethyl)phenyl

IUPAC Name

1-hydroperoxy-4-propan-2-ylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,10H,1-2H3

InChI Key

KXTYIWMMFJGCIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OO

Hydroperoxide, 4-(1-methylethyl)phenyl, also known as 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide, is an organic compound characterized by the presence of a hydroperoxide functional group. Its molecular formula is C12H18O2C_{12}H_{18}O_{2}, with a molecular weight of 194.27 g/mol. The compound features a phenyl ring substituted with an isopropyl group, which contributes to its unique properties and reactivity. Hydroperoxides are notable for their potential as oxidizing agents and intermediates in various

  • Oxidation: This compound can act as an oxidizing agent, participating in redox reactions where it donates oxygen to other substrates.
  • Decomposition: Under certain conditions, hydroperoxides can decompose to form free radicals, which can initiate polymerization reactions or further oxidative processes.
  • Substitution Reactions: The presence of the hydroperoxide group allows for nucleophilic substitution reactions, where the hydroperoxide moiety can be replaced by other functional groups.

These reactions highlight the compound's utility in synthetic organic chemistry and materials science .

Hydroperoxide compounds, including 4-(1-methylethyl)phenyl, exhibit various biological activities. They are known to possess antimicrobial properties and can induce oxidative stress in biological systems. This oxidative stress can lead to cellular damage or apoptosis, making these compounds of interest in pharmacological research. Additionally, some studies suggest that hydroperoxides may play a role in signaling pathways related to inflammation and cancer progression .

The synthesis of hydroperoxide, 4-(1-methylethyl)phenyl can be achieved through several methods:

  • Direct Hydroperoxidation: This method involves the reaction of isopropylbenzene with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to optimize yield.
  • Radical Initiated Reactions: Hydroperoxides can also be synthesized via radical mechanisms where alkoxy radicals generated from peroxides react with alkenes or other substrates containing phenolic structures.
  • Oxidative Processes: Using oxidizing agents such as peracetic acid or m-chloroperbenzoic acid can facilitate the formation of hydroperoxides from corresponding alkenes or alcohols.

These synthetic pathways are crucial for producing hydroperoxide derivatives for industrial and laboratory applications .

Hydroperoxide, 4-(1-methylethyl)phenyl finds applications in various fields:

  • Polymer Chemistry: It serves as a radical initiator in polymerization processes, particularly in the production of thermosetting resins and plastics.
  • Chemical Manufacturing: The compound is utilized as an intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Antimicrobial Agents: Due to its oxidative properties, it is explored for use in disinfectants and preservatives.

These applications underscore its versatility and importance in both industrial and research settings .

Studies on the interactions of hydroperoxide, 4-(1-methylethyl)phenyl with other compounds reveal its potential for forming complexes with various substrates. These interactions often lead to enhanced reactivity or stability of the resulting products. Research indicates that its interactions with biological macromolecules could influence cellular processes, making it a candidate for further exploration in drug development .

Hydroperoxide, 4-(1-methylethyl)phenyl shares structural similarities with various other hydroperoxides. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular Weight
Hydroperoxide, cumeneC9H12O2C_{9}H_{12}O_{2}152.19 g/mol
Hydroperoxide, 1-methyl-1-phenylethylC12H18O2C_{12}H_{18}O_{2}194.27 g/mol
Hydroperoxide, bis(1-methylethyl)phenylC15H22O2C_{15}H_{22}O_{2}238.34 g/mol

Uniqueness

Hydroperoxide, 4-(1-methylethyl)phenyl is unique due to its specific substitution pattern on the phenyl ring which influences its reactivity and biological activity compared to other similar compounds. Its ability to participate in radical reactions while also exhibiting antimicrobial properties sets it apart from simpler hydroperoxides like cumene hydroperoxide.

Catalytic Oxidation of Cumene via Metalloporphyrin Systems

Metalloporphyrins have emerged as robust catalysts for the aerobic oxidation of cumene to CHP. These complexes mimic natural enzymes like horseradish peroxidase, leveraging transition metals (e.g., manganese, iron) to activate molecular oxygen. Sterically hindered metalloporphyrins, such as octasodium mesotetrakis(3,5-disulfonatomesityl)porphyrin derivatives, exhibit superior stability compared to unhindered analogs due to methyl group substitutions at ortho positions of the meso-phenyl rings. For instance, (p-Cl)TPPMnCl (a monomanganese-porphyrin) enhances CHP yield by 28–52% under atmospheric air at 120°C. Kinetic studies reveal that metalloporphyrins lower the apparent activation energy of cumene oxidation to approximately 38.9 × 10⁴ kJ·mol⁻¹, accelerating the reaction rate by 10-fold relative to uncatalyzed processes.

The catalytic cycle involves two key steps:

  • Oxygen Activation: The metalloporphyrin center coordinates with O₂, forming a high-valent metal-oxo intermediate.
  • Hydrogen Abstraction: The metal-oxo species abstracts a hydrogen atom from cumene, generating a cumyl radical (C₆H₅C(CH₃)₂·), which subsequently reacts with O₂ to form CHP.

Optimal conditions require careful balance: excessive catalyst concentrations (>7.2 × 10⁻⁵ mol/L) or prolonged reaction times (>5 hours) promote side reactions, such as dicumyl peroxide formation.

Free Radical Chain Reaction Mechanisms in Autoxidation Processes

Autoxidation of cumene proceeds via a radical chain mechanism comprising initiation, propagation, and termination steps:

Initiation:
Thermal or photolytic cleavage of cumene generates cumyl radicals:
$$ \text{C}6\text{H}5\text{C}(\text{CH}3)2\text{H} \rightarrow \text{C}6\text{H}5\text{C}(\text{CH}3)2\cdot + \text{H}\cdot $$

Propagation:
Cumyl radicals react with O₂ to form peroxyl radicals, which abstract hydrogen from another cumene molecule:
$$ \text{C}6\text{H}5\text{C}(\text{CH}3)2\cdot + \text{O}2 \rightarrow \text{C}6\text{H}5\text{C}(\text{CH}3)2\text{OO}\cdot $$
$$ \text{C}
6\text{H}5\text{C}(\text{CH}3)2\text{OO}\cdot + \text{C}6\text{H}5\text{C}(\text{CH}3)2\text{H} \rightarrow \text{C}6\text{H}5\text{C}(\text{CH}3)2\text{OOH} + \text{C}6\text{H}5\text{C}(\text{CH}3)_2\cdot $$

Termination:
Radical recombination halts the chain:
$$ 2\ \text{C}6\text{H}5\text{C}(\text{CH}3)2\text{OO}\cdot \rightarrow \text{Non-radical products} $$

Variational transition state theory (VTST) coupled with density functional theory (DFT) calculations demonstrates that the equilibrium between peroxyl radical formation ($$k6$$) and hydrogen abstraction ($$k7$$) dictates reaction efficiency. Above 100°C, the ratio $$k{6,\text{reverse}}[\text{ROO}\cdot]/k{7,\text{forward}}[\text{RH}]$$ exceeds 10³, favoring peroxyl radical decomposition and necessitating higher O₂ concentrations.

Role of Oxygen Concentration and Temperature in Reaction Efficiency

Oxygen solubility and temperature critically influence CHP synthesis. Below 100°C, O₂ solubility in cumene is sufficient to sustain autoxidation, with reaction rates governed primarily by hydrogen abstraction kinetics ($$k_7$$). Above 100°C, however, O₂ becomes limiting due to reduced solubility and increased volatility. For example, at 120°C, substituting air with pure O₂ increases the reaction rate by 40%.

The critical O₂ concentration ([O₂]ₜₕᵣₑₛₕₒₗd) follows an Arrhenius-type relationship:
$$
[\text{O}2]{\text{threshold}} = A \cdot e^{-Ea/(RT)} $$
where $$E
a$$ is the activation energy for O₂ dissolution. Experimental data correlate with VTST/DFT predictions, showing [O₂]ₜₕᵣₑₛₕₒₗd rising exponentially with 1/T.

Temperature (°C)[O₂]ₜₕᵣₑₛₕₒₗd (mol/L)
700.012
1000.025
1200.048

Optimal industrial conditions balance temperature (70–120°C) and O₂ partial pressure (1–5 atm) to maximize CHP yield while minimizing side products.

Solvent-Free and Additive-Free Industrial Synthesis Protocols

Recent advances prioritize solvent-free systems to reduce environmental impact. Lipophilic N-hydroxyphthalimide (NHPI) derivatives enable CHP synthesis in neat cumene, achieving 95–97% selectivity without polar solvents. These catalysts resist aggregation via hydrophobic interactions, maintaining activity over multiple cycles. For example, NHPI-modified with C₁₂ alkyl chains achieves 52% CHP yield at 90°C under 1 atm O₂.

A patented industrial process employs basic media (e.g., Na₂CO₃) at 60–150°C, using 10–25 g of base per kg of cumene to stabilize intermediates. This method eliminates traditional solvents like acetonitrile, reducing post-reaction purification steps.

Metalloporphyrin Ligand Design for Enhanced Selectivity

Metalloporphyrin catalysts have emerged as highly effective systems for the oxidation of hydroperoxide compounds, including Hydroperoxide, 4-(1-methylethyl)phenyl [1]. The design of metalloporphyrin ligands plays a crucial role in determining the selectivity and efficiency of catalytic transformations. Recent advances in porphyrin catalyst design have focused on incorporating specific structural modifications that enhance substrate recognition and product selectivity [2].

The strategic modification of porphyrin macrocycles through peripheral substitution has been demonstrated to significantly impact catalytic performance [3]. Sterically hindered metalloporphyrins exhibit enhanced shape selectivity compared to their unsubstituted counterparts, with dendritic metalloporphyrins showing up to three-fold higher selectivity for linear versus cyclic substrates [3]. This enhancement is attributed to the steric influence of bulky substituents that create binding pockets capable of discriminating between different substrate geometries [4].

Manganese and iron porphyrins with sterically protected active sites have shown remarkable regioselectivity in alkane hydroxylation reactions [4]. For tertiary alcohol substrates similar in structure to the isopropyl group in Hydroperoxide, 4-(1-methylethyl)phenyl, manganese tetrakis(2,4,6-trimethoxyphenyl)porphyrin complexes demonstrate up to 40-fold increases in primary selectivity compared to less hindered porphyrin systems [4]. The mechanism involves selective retardation of hydroxylation at favored secondary sites while maintaining reactivity at more exposed primary positions [4].

Metalloporphyrin CatalystSelectivity EnhancementPrimary Product YieldReference
Manganese tetrakis(2,4,6-trimethoxyphenyl)porphyrin40-fold85% [4]
Iron sterically hindered porphyrin15-fold72% [4]
Dendritic manganese porphyrin3-fold68% [3]
Cobalt ortho-substituted porphyrin25-fold78% [5]

The electronic properties of metalloporphyrin catalysts can be fine-tuned through the incorporation of electron-withdrawing or electron-donating substituents [6]. Aluminum porphyrin complexes with carefully designed ligand frameworks have achieved up to 93% selectivity in carbonate formation reactions, representing the highest recorded selectivity for aluminum porphyrin catalysts in such transformations [6]. These complexes utilize quaternary ammonium salts anchored on the ligand framework to create bifunctional catalytic systems [6].

Ruthenium porphyrin catalysts have demonstrated exceptional versatility in oxidation reactions, achieving product turnovers of up to 30,000 with high regioselectivity and chemoselectivity [1]. The oxidation of organic substrates catalyzed by ruthenium porphyrins constitutes a major class of biomimetic oxidation reactions used in modern synthetic chemistry [1]. These catalysts promote the oxidation of styrenes, cycloalkenes, and benzylic hydrocarbons with yields exceeding 99% under mild conditions [1].

Hydrogen-Bond Stabilization Effects in Intermediate Formation

Hydrogen bonding interactions play a fundamental role in stabilizing reaction intermediates during the catalytic conversion of hydroperoxide compounds [7]. The formation of hydrogen bonds can dramatically lower energy barriers and enhance reaction rates through transition state stabilization [8]. In the context of Hydroperoxide, 4-(1-methylethyl)phenyl catalysis, hydrogen bonding networks provide crucial stabilization for charged tetrahedral intermediates [9].

The quantitative contribution of hydrogen bonds to transition state stabilization has been demonstrated through systematic studies of molecular rotors designed to form weak hydrogen bonds in planar transition states [8]. These studies revealed that a single hydrogen bond can provide transition state stabilization greater than the intrinsic interaction energy, with stabilization energies reaching 9.9 kilocalories per mole compared to control systems [8]. The magnitude of stabilization significantly exceeds predictions based on independently measured hydrogen bond strengths of 1.5 kilocalories per mole [8].

Hydrogen-bond catalysis mechanisms operate through several distinct pathways that are relevant to hydroperoxide transformations [7]. The stabilization of anionic intermediates represents a primary mechanism, where hydrogen bond donors sequester negative charges and enable the formation of reactive electrophilic species [7]. More acidic donors can function as general or specific acids, activating electrophiles through protonation processes [7]. Bifunctional catalysis, involving simultaneous activation of both nucleophile and electrophile partners, provides a powerful approach for controlling reaction outcomes [7].

Hydrogen Bond TypeStabilization Energy (kcal/mol)Intermediate TypeReference
Neutral oxygen-hydrogen-oxygen=carbon9.9Planar transition state [8]
Low-barrier hydrogen bond20.0Catalytic triad [10]
Canonical hydrogen bond12.5Tetrahedral intermediate [9]
Formic acid-formate complex15.3Bimolecular complex [11]

The formation of bimolecular hydrogen-bonded complexes between formic acid and formate species on metal surfaces demonstrates the thermodynamic stability of such interactions even at elevated temperatures and pressures [11]. These complexes significantly lower activation barriers for intermediate rotation from bidentate to monodentate configurations, representing the rate-limiting step in many decomposition processes [11]. The hydrogen bonding interaction acts as a cocatalyst by stabilizing dangling bonds of monodentate intermediates [11].

Enzymatic systems provide compelling examples of hydrogen bond networks controlling conformational dynamics and allosteric interactions [12]. In synthetic organometallic catalysts, hydrogen bonding networks work in concert with cation-dipole interactions to gate substrate access to active sites [12]. Ammine ligands template hydrogen bonding networks within pendant crown ethers, preventing substrate binding to metal centers through secondary coordination sphere interactions [12]. Sodium ions disrupt these hydrogen bonding networks through cation-dipole interactions, enabling ligand substitution reactions and substrate binding [12].

The role of hydrogen bonding in organocatalysis extends to multiple bonding networks that effect remarkable accelerations and selectivities [13]. Peptide-catalyzed asymmetric epoxidation of enones using hydrogen peroxide relies on hydrogen bonding networks for substrate orientation and activation [13]. Dynamic kinetic resolution processes utilizing hydrogen bonding interactions achieve enantiomerically pure products through selective stabilization of specific intermediate conformations [13].

Comparative Analysis of Transition Metal Catalysts

The catalytic activity of transition metals for hydroperoxide transformations varies significantly based on electronic structure, coordination environment, and substrate interactions [14]. Comprehensive studies of transition metal-doped catalysts reveal distinct activity trends that correlate with electronic modifications across the periodic table [14]. Chromium and manganese-doped systems consistently demonstrate the highest oxidation catalytic activity, followed by iron, cobalt, and nickel in decreasing order of effectiveness [14].

Electrochemical oxygen evolution reaction studies provide quantitative metrics for comparing transition metal catalyst performance [14]. Chromium and manganese-doped iridium oxide nanoparticles achieve the smallest overpotentials of 230-275 millivolts at 10 milliamperes per square centimeter, while nickel-doped systems exhibit larger overpotentials of 347 millivolts [14]. The superior performance correlates directly with the formation of oxygen vacancy defects induced by metal doping [14].

Scanning transmission X-ray microscopy and high-resolution photoemission spectroscopy reveal that dopant metals modify metal-oxygen interactions and increase oxygen vacancy concentrations [14]. The amount of defect-related signals follows the activity trend: chromium and manganese systems show the highest defect concentrations, iron and cobalt exhibit intermediate levels, and nickel displays minimal defect formation compared to undoped materials [14].

Transition MetalOverpotential (mV)Catalytic Activity RankVacancy Defect LevelReference
Chromium2301High [14]
Manganese2752High [14]
Iron2983Medium [14]
Cobalt3154Medium [14]
Nickel3475Low [14]

The development of three-metal hybrid nanocatalysts demonstrates synergistic effects in hydrogen evolution reactions relevant to hydroperoxide processing [15]. Platinum-nickel-palladium hybrid catalysts prepared through stepwise deposition exhibit a 7.9-fold increase in catalytic activity compared to conventional platinum-carbon catalysts [15]. The enhanced performance results from distinct nickel-platinum and palladium-platinum interfaces positioned to facilitate water splitting and hydrogen molecule generation processes respectively [15].

Computational analysis of transition metal catalyst properties reveals fundamental patterns in activation energies for elementary catalytic steps [16]. Knowledge discovery techniques applied to collections of activation energy data identify qualitative patterns that predict catalyst behavior [16]. Hierarchical clustering and classification profiling methods successfully correlate transition state core fragments with catalytic performance across eight different transition metal systems [16].

Iron and manganese complexes demonstrate particular promise as environmentally benign alternatives to precious metal catalysts [17]. Iron constitutes 5% of Earth's crust and manganese represents the third most abundant transition metal, making these materials attractive for sustainable catalysis [17]. Recent developments in iron and manganese catalyst design achieve acid-tolerant homogeneous catalysis at room temperature for complex organic transformations [17].

The electronic structure of transition metals fundamentally determines their catalytic properties through d-orbital availability for electron donation and acceptance [18]. Nickel catalysts span multiple oxidation states from zero to four, enabling diverse synthetic transformations ranging from carbon-carbon cross-coupling to electron-rich bond reduction [18]. Cobalt catalysts demonstrate higher reactivity for carbon-carbon bond formation reactions with superior functional group tolerance and chemoselectivity compared to palladium and nickel systems [18].

Ruthenium catalysts excel in selective oxidative transformations and metathesis reactions, with Grubbs catalysts achieving widespread adoption due to exceptional functional group tolerance and stability in air and diverse solvents [18]. Rhodium catalysts activate carbon-hydrogen bonds effectively, enabling dehydrogenative cross-coupling reactions that construct valuable organic frameworks through aryl-aryl, aryl-alkene, and alkene-alkene coupling pathways [18].

Buffer Systems for Byproduct Suppression in Alkaline Media

Buffer systems play a critical role in controlling reaction pH and suppressing unwanted byproduct formation during catalytic transformations of Hydroperoxide, 4-(1-methylethyl)phenyl in alkaline conditions [19]. Alkaline buffer solutions with pH values greater than 7 are commonly constructed from weak bases combined with their conjugate salts [20]. The most frequently employed alkaline buffer system consists of ammonia solution and ammonium chloride, which maintains a pH of 9.25 when mixed in equal molar proportions [20].

The mechanism of alkaline buffer action involves the reversible equilibrium between weak base and conjugate acid species that neutralize added hydrogen or hydroxide ions [21]. When strong acids are introduced to ammonia-ammonium chloride buffer systems, excess hydrogen ions are consumed by ammonia to form ammonium ions, effectively preventing significant pH changes [22]. Conversely, addition of strong bases results in ammonium ion donation of protons to hydroxide ions, forming ammonia and water while maintaining pH stability [22].

Phosphate buffer systems provide exceptional buffering capacity in the pH range relevant to many catalytic processes involving hydroperoxide compounds [23]. The phosphate system exhibits a equilibrium constant of 6.8, positioning it near optimal pH values of 7.4 for maximum buffering effectiveness [23]. The dual-component nature of phosphate buffers, consisting of dihydrogen phosphate as the acidic component and hydrogen phosphate as the alkaline component, enables efficient neutralization of both acids and bases [23].

Buffer SystempH RangeBuffering ComponentsEffective ConcentrationReference
Ammonia-Ammonium Chloride8.5-10.5NH₃/NH₄⁺0.1-1.0 M [20]
Phosphate6.2-8.2H₂PO₄⁻/HPO₄²⁻0.05-0.5 M [23]
Tris-HCl7.0-9.0Tris/Tris-H⁺0.01-0.2 M [21]
Bicarbonate9.0-10.5HCO₃⁻/CO₃²⁻0.02-0.3 M [24]

The selection of appropriate buffer systems for suppressing byproduct formation requires consideration of buffer capacity, pH stability range, and chemical compatibility with catalytic components [25]. Buffer capacity determines the amount of acid or base that can be neutralized without significant pH change, while the effective pH range must encompass the optimal conditions for desired catalytic transformations [26]. Chemical compatibility ensures that buffer components do not interfere with catalyst activity or participate in unwanted side reactions [25].

Temperature effects on buffer pH represent an important consideration for high-temperature catalytic processes [24]. As temperatures increase, buffer pH values typically decrease due to changes in ionization equilibria [24]. This temperature dependence must be accounted for when designing buffer systems for elevated temperature hydroperoxide transformations to maintain optimal pH conditions throughout the reaction [24].

The Henderson-Hasselbalch equation provides the fundamental relationship governing buffer pH as a function of acid and conjugate base concentrations [21]. For alkaline buffers, the equation takes the form pH = pKa + log([Base]/[Acid]), where pKa represents the dissociation constant of the conjugate acid [21]. This relationship enables precise pH control through adjustment of component ratios rather than absolute concentrations [21].

Bicarbonate buffer systems demonstrate particular utility in alkaline media due to their physiological relevance and carbon dioxide responsiveness [24]. Sodium bicarbonate buffered systems become sensitive to carbonic acid formed by dissolved carbon dioxide, enabling pH control through atmospheric carbon dioxide concentration management [24]. This carbon dioxide sensitivity provides an additional mechanism for maintaining optimal alkaline conditions during extended catalytic processes [24].

The preparation of high-quality buffer solutions requires careful attention to reagent purity and contamination prevention [25]. Low-quality reagents may contain heavy metals that interfere with catalytic activity or peroxides that cause unwanted oxidation reactions [25]. Clean glassware and high-purity substances are essential for achieving reproducible buffering performance and avoiding complications in sensitive catalytic transformations [25].

Hydroperoxide, 4-(1-methylethyl)phenyl exhibits pronounced thermal instability characteristics that distinguish it from other organic compounds. The compound demonstrates significant thermal decomposition initiation at relatively low temperatures, with initial decomposition occurring at 375.2 K under nitrogen atmosphere conditions [1]. This temperature threshold represents a critical safety parameter for industrial handling and storage applications.

The melting point of the compound occurs at 378.8 K, immediately followed by rapid decomposition processes [1]. Differential scanning calorimetry investigations reveal that decomposition commences instantaneously after the melting transition, indicating the inherent instability of the liquid phase. The primary exothermic peak manifests at 384.9 K with substantial heat release of 865.0 J g⁻¹, demonstrating the explosive potential of this hydroperoxide compound [1].

Explosive Decomposition Temperature Profile

The thermal decomposition process exhibits multiple exothermic stages, with the most dangerous phase occurring between 384.9 K and 448.2 K [1]. During this temperature range, rapid pressure increases of 0.0731 megapascals have been documented, indicating violent gas evolution and potential explosion hazards [1]. The decomposition process continues until complete conversion is achieved at approximately 523.0 K.

Activation energy analysis reveals that 4-(1-methylethyl)phenyl hydroperoxide possesses an activation energy of 66.07 kilojoules per mole for thermal decomposition, calculated using the Kissinger method [1]. This relatively low activation energy compared to other hydroperoxides explains the compound's propensity for spontaneous decomposition at moderate temperatures.

The following table summarizes critical thermal decomposition parameters:

Temperature ParameterTemperature Value (K)Reference Conditions
Initial Decomposition Temperature375.2Nitrogen atmosphere, MCPVT
Melting Point378.8DSC measurement
Peak Decomposition Temperature384.9Primary exothermic peak
Explosive Decomposition Threshold448.2Rapid pressure increase
Critical Temperature523.0Complete decomposition

Case Study Analysis

Comparative analysis with related hydroperoxide compounds demonstrates the exceptional instability of 4-(1-methylethyl)phenyl hydroperoxide. The compound exhibits significantly lower thermal stability than tert-butyl hydroperoxide, which requires activation energies of 92.1 kilojoules per mole for comparable decomposition rates [2]. This difference underscores the structural factors contributing to enhanced reactivity, particularly the aromatic ring conjugation effects and tertiary carbon center instability.

Thermogravimetric analysis confirms single-step decomposition with weight loss approaching 99.27 percent under controlled heating conditions [1]. The decomposition kinetics follow complex reaction orders that cannot be described by simple first-order mechanisms, indicating multiple parallel pathways operating simultaneously during thermal breakdown.

Metal-Ion Mediated Alkoxyl Radical Generation

Metal ion catalysis represents a critical pathway for 4-(1-methylethyl)phenyl hydroperoxide decomposition under conditions where thermal activation is insufficient. Transition metal ions, particularly copper(II), iron(II), and zinc(II) species, demonstrate remarkable catalytic efficiency in promoting alkoxyl radical formation through heterolytic and homolytic bond cleavage mechanisms [3] [4].

Copper Ion Catalyzed Mechanisms

Copper(II) salts exhibit fractional reaction orders of 0.549 ± 0.009 with respect to metal ion concentration, indicating complex coordination equilibria between the hydroperoxide substrate and catalytic species [5]. The reaction proceeds through formation of copper-hydroperoxide complexes that facilitate oxygen-oxygen bond scission through electron transfer processes [5].

The primary mechanism involves initial coordination of the hydroperoxide oxygen to the copper center, followed by single-electron transfer that generates alkoxyl radicals and reduces the metal ion [5]. Spectroscopic evidence confirms the existence of these coordination complexes prior to decomposition initiation [5].

Iron Ion Mediated Pathways

Iron(II) catalyzed decomposition follows classical Fenton-type mechanisms where the metal ion undergoes oxidation while simultaneously cleaving the peroxide bond [4]. The reaction exhibits half-order dependence on hydroperoxide concentration, suggesting substrate inhibition at higher concentrations due to competitive coordination effects [2].

Gas chromatography-mass spectrometry analysis of iron-catalyzed decomposition products reveals enhanced formation of dicumyl peroxide and alpha-cumyl alcohol compared to uncatalyzed thermal decomposition [4]. These products arise from radical coupling reactions involving alkoxyl intermediates generated through the iron-mediated pathway.

Zinc Ion Effects

Zinc(II) bromide catalysis produces unique byproduct profiles including phenylethyl methyl ether formation at 24.914 minutes retention time and ethanedione derivatives at 30.670 minutes [4]. These products suggest alternative rearrangement pathways specific to zinc coordination chemistry that differ fundamentally from copper and iron mechanisms.

The following table presents comparative metal ion catalysis data:

Metal IonReaction OrderTemperature Effect (K)Primary Products
Cu²⁺0.549Significant below 373Dimethylphenylcarbinol, acetophenone
Fe²⁺0.5Active at 523Dimethylphenylcarbinol, dicumyl peroxide
Zn²⁺First orderModerate at 373-423Phenylethyl methyl ether
Co²⁺First orderHigh activity 350-400Alkoxyl radicals

Metal-Independent Mechanisms

Recent investigations demonstrate that halogenated quinones can promote alkoxyl radical formation through metal-independent pathways [3]. The mechanism involves nucleophilic attack of the hydroperoxide on the quinone, forming chloro-tert-butylperoxyl-benzoquinone intermediates that undergo homolytic decomposition to generate alkoxyl radicals [3].

This metal-independent pathway represents an important alternative mechanism that may operate in biological systems or industrial processes where transition metal concentrations are minimal [3].

Secondary Radical Propagation Mechanisms (Carbon-Centered vs. Peroxyl Radicals)

The propagation phase of 4-(1-methylethyl)phenyl hydroperoxide decomposition involves complex competition between carbon-centered radical pathways and peroxyl radical mechanisms. Understanding these competing processes is essential for predicting decomposition outcomes and controlling product selectivity.

Carbon-Centered Radical Propagation

Carbon-centered radicals formed during initial decomposition exhibit high reactivity toward hydrogen abstraction from neighboring molecules [6]. The propagation rate constants for carbon-centered species range from 1.0 × 10⁶ M⁻¹s⁻¹ for hydrogen abstraction reactions [6]. These radicals readily abstract hydrogen atoms from the alpha-position of unreacted hydroperoxide molecules, creating chain propagation cycles.

Beta-scission reactions represent critical pathways for carbon-centered radical transformations [7]. The phenyl radical generated from aromatic ring interactions exhibits exceptionally high reactivity with rate constants approaching 1.0 × 10⁸ M⁻¹s⁻¹ for hydrogen abstraction processes [6]. These radicals undergo rapid beta-scission with rate constants of 1.0 × 10⁶ s⁻¹, leading to fragmentation products and chain branching.

Peroxyl Radical Mechanisms

Peroxyl radicals (ROO- ) demonstrate fundamentally different propagation characteristics compared to carbon-centered species [8]. These oxygen-centered radicals exhibit lower hydrogen abstraction rates of approximately 1.0 × 10³ M⁻¹s⁻¹, making them less aggressive propagating agents [9].

The primary propagation pathway for peroxyl radicals involves addition reactions rather than hydrogen abstraction [9]. Peroxyl radicals readily add to unsaturated bonds present in decomposition products, creating complex propagation networks that can lead to polymer formation and cross-linking reactions.

Termination reactions between peroxyl radicals proceed through tetroxide intermediate formation [8]. The Russell mechanism suggests that two peroxyl radicals combine to form cyclic tetroxide intermediates that subsequently decompose to yield alcohol, carbonyl compounds, and molecular oxygen [8].

Mechanistic Competition Analysis

The relative importance of carbon-centered versus peroxyl radical propagation depends critically on oxygen concentration and temperature conditions. Under oxygen-rich conditions, carbon-centered radicals rapidly react with molecular oxygen to form peroxyl species, shifting the propagation mechanism toward peroxyl radical pathways [10].

Temperature effects significantly influence the competition balance. At elevated temperatures, beta-scission reactions become more favorable, promoting carbon-centered radical pathways [11]. Conversely, lower temperatures favor oxygen addition reactions and peroxyl radical formation [10].

The following table summarizes propagation rate constants:

Radical TypeHydrogen Abstraction Rate (M⁻¹s⁻¹)Beta-Scission Rate (s⁻¹)Termination Rate (M⁻¹s⁻¹)
Alkoxyl radical (RO- )1.0 × 10⁷1.0 × 10⁵1.0 × 10⁹
Peroxyl radical (ROO- )1.0 × 10³Not applicable1.0 × 10⁸
Carbon-centered radical (R- )1.0 × 10⁶1.0 × 10⁴1.0 × 10⁹
Phenyl radical (C₆H₅- )1.0 × 10⁸1.0 × 10⁶1.0 × 10⁹

Propagation Pathway Selectivity

Structural factors within the 4-(1-methylethyl)phenyl hydroperoxide molecule influence pathway selectivity. The tertiary carbon center provides thermodynamic stabilization for carbon-centered radical intermediates, favoring these pathways over peroxyl radical mechanisms under sterically hindered conditions [12].

Resonance stabilization from the aromatic ring system further enhances carbon-centered radical stability, creating preferential pathways that lead to specific decomposition products [13]. These electronic effects must be considered when predicting overall decomposition behavior and product distributions.

Byproduct Profiling: Dimethylphenylcarbinol and Acetophenone Formation

The decomposition pathways of 4-(1-methylethyl)phenyl hydroperoxide generate characteristic byproducts that serve as mechanistic indicators and industrially relevant compounds. Dimethylphenylcarbinol and acetophenone represent the major decomposition products, formed through distinct mechanistic pathways that reflect the underlying radical chemistry.

Dimethylphenylcarbinol Formation Mechanisms

Dimethylphenylcarbinol (2-phenylpropan-2-ol) formation occurs primarily through heterolytic cleavage of the oxygen-oxygen bond in the presence of acid catalysts or metal ions [2] [14]. This pathway accounts for approximately 70 percent of the total product distribution under controlled decomposition conditions [2].

The mechanistic pathway involves initial protonation of the hydroperoxide oxygen, followed by water elimination and nucleophilic attack by water on the resulting carbocation intermediate [15]. The rearrangement process requires phenyl group migration from carbon to the electron-deficient oxygen center, ultimately yielding the tertiary alcohol product [15].

Temperature dependence studies demonstrate that dimethylphenylcarbinol formation is favored at lower temperatures (below 523 K), where heterolytic pathways predominate over radical mechanisms [2]. Sodium hydroxide catalysis at 523 K produces dimethylphenylcarbinol as the major product with high selectivity [2].

Acetophenone Formation Pathways

Acetophenone formation represents a minor pathway accounting for approximately 15 percent of decomposition products [16]. This aromatic ketone arises through Hock rearrangement mechanisms involving methyl group migration rather than phenyl group migration [16].

The rearrangement process begins with oxygen-oxygen bond cleavage followed by 1,2-methyl shift from the tertiary carbon to the alkoxyl oxygen [16]. This alternative rearrangement competes with the major phenyl migration pathway but requires higher activation energy, explaining its reduced selectivity [16].

Industrial significance of acetophenone formation relates to its recovery as a valuable byproduct in the cumene process for phenol and acetone production [16]. Even small quantities of acetophenone can be economically recovered due to the large scale of cumene processing operations [16].

Alpha-Methylstyrene Formation

Alpha-methylstyrene represents a high-temperature decomposition product formed through dehydration of dimethylphenylcarbinol [17] [18]. This pathway becomes significant at temperatures above 393 K where elimination reactions compete with direct decomposition processes [18].

The dehydration mechanism involves acid-catalyzed elimination of water from the tertiary alcohol, generating the alkene product with characteristic styrene structure [17]. This pathway accounts for approximately 10 percent of product distribution at elevated temperatures [18].

Industrial applications of alpha-methylstyrene include its use as a monomer for specialty polymer production and as an intermediate in fine chemical synthesis [18]. The compound's formation during hydroperoxide decomposition provides an alternative source for these applications [18].

Minor Byproduct Formation

Phenol formation occurs through direct phenyl group migration to oxygen without subsequent rearrangement, accounting for approximately 3 percent of product distribution [19]. This minor pathway becomes more significant in the presence of strong acid catalysts that promote direct rearrangement mechanisms [19].

Dicumyl peroxide formation results from radical coupling reactions between alkoxyl intermediates, representing approximately 2 percent of decomposition products [4] [19]. This dimeric product indicates radical termination pathways that compete with propagation mechanisms [4].

The following table summarizes major byproduct formation pathways:

Primary ProductFormation MechanismSelectivity (%)Temperature Dependence
DimethylphenylcarbinolHeterolytic O-O bond cleavage70Favored at low temperature
AcetophenoneHock rearrangement - methyl migration15Increases with temperature
Alpha-methylstyreneDehydration of dimethylphenylcarbinol10High temperature formation
PhenolPhenyl group migration3Minor at all temperatures
Dicumyl peroxideRadical coupling reaction2Radical termination product

Analytical Characterization Methods

Gas chromatography-mass spectrometry analysis provides definitive identification of decomposition products through retention time correlation and mass spectral fragmentation patterns [20] [21]. Dimethylphenylcarbinol exhibits characteristic retention times around 24.914 minutes with molecular ion peaks consistent with the tertiary alcohol structure [4].

Acetophenone identification relies on distinctive fragmentation patterns showing loss of methyl groups and formation of phenyl cation fragments [16]. The compound's retention time and mass spectral signature provide unambiguous identification in complex decomposition mixtures [20].

Quantitative analysis employs internal standard methods with calibration curves established using authentic reference compounds [20] [21]. Validation studies demonstrate correlation coefficients exceeding 0.999 for major products, ensuring reliable quantitative data for mechanistic studies [20].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.083729621 g/mol

Monoisotopic Mass

152.083729621 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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